Cas no 2171535-49-0 (4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
- 4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- 2171535-49-0
- EN300-1568252
-
- Inchi: 1S/C27H30N2O5/c30-25(31)12-11-24(26(32)28-14-17-10-9-16-13-22(16)17)29-27(33)34-15-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-8,16-17,22-24H,9-15H2,(H,28,32)(H,29,33)(H,30,31)
- InChI Key: NRPWHNSZNLMADE-UHFFFAOYSA-N
- SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC1CCC2CC21
Computed Properties
- Exact Mass: 462.21547206g/mol
- Monoisotopic Mass: 462.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 750
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 105Ų
4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1568252-0.05g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-0.1g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-0.25g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-0.5g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-1.0g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-2.5g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-5.0g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-10.0g |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1568252-50mg |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1568252-100mg |
4-[({bicyclo[3.1.0]hexan-2-yl}methyl)carbamoyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
2171535-49-0 | 100mg |
$2963.0 | 2023-09-24 |
4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
Additional information on 4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
Introduction to 4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic Acid (CAS No. 2171535-49-0)
4-({bicyclo3.1.0hexan-2-yl}methyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, identified by its CAS number 2171535-49-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate cyclic and functional group architecture, which makes it a promising candidate for various biological applications.
The structure of this compound features a central butanoic acid backbone, modified at both ends with distinct functional groups. The N-terminal part of the molecule incorporates a carbamoyl group linked to a bicyclo[3.1.0]hexan-2-yl moiety, while the C-terminal section contains an amino group protected by a methoxycarbonyl (Moc) group, which is further connected to a 9H-fluoren-9-yl moiety. This unique arrangement of functional groups not only contributes to the compound's structural complexity but also opens up diverse possibilities for its biological activity.
In recent years, there has been growing interest in the development of novel molecules that can interact with biological targets in unique ways. The presence of both carbamoyl and fluorenylmethoxycarbonyl groups in this compound suggests potential applications in drug design, particularly in the modulation of enzyme activity and receptor binding. These groups are well-known for their ability to enhance the solubility and stability of bioactive molecules, making them valuable in medicinal chemistry.
One of the most compelling aspects of 4-{(bicyclo[3.1.0]hexan-2-yl)methyl}carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonylamino}butanoic acid is its potential as a building block for more complex pharmacophores. The bicyclo[3.1.0]hexan ring system is known for its rigid structure, which can be advantageous in designing molecules with specific spatial orientations required for optimal binding to biological targets. Additionally, the fluorenylmethoxycarbonyl group provides a hydrophobic anchor that can improve the molecule's interaction with lipid-rich environments, such as cell membranes.
Recent studies have highlighted the importance of structure-based drug design in developing new therapeutic agents. The detailed understanding of the three-dimensional structure of this compound has enabled researchers to predict its behavior in biological systems with greater accuracy. Computational modeling techniques have been particularly useful in this regard, allowing scientists to simulate how the molecule might interact with various proteins and enzymes.
The synthesis of 4-{(bicyclo[3.1.0]hexan-2-yl)methyl}carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonylamino}butanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such intricate molecules with precision.
In terms of potential applications, this compound shows promise in several areas of biomedical research. For instance, its structural features make it a suitable candidate for developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Additionally, the presence of fluorene-based moieties suggests potential utility in diagnostic imaging techniques, where fluorene derivatives are commonly used as probes due to their favorable photophysical properties.
The field of medicinal chemistry is continually evolving, driven by the need for more effective and targeted therapies. Compounds like 4-{(bicyclo[3.1.0]hexan-2-yl)methyl}carbamoyl-4-{(9H-fluoren-9-yl)methoxycarbonylamino}butanoic acid exemplify the innovative approaches being taken to address complex biological challenges. By leveraging cutting-edge synthetic techniques and computational tools, researchers are able to design molecules with tailored properties that could revolutionize drug development.
As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that can interact with them in meaningful ways. The study of 4-{(bicyclo[3.1.0]hexan-2-yl)methyl}carbamoyl-4-{(9H-fluorenynmehoxycarbonylamino}butanoic acid is a testament to this progress, showcasing how structural complexity can be harnessed to create bioactive compounds with significant therapeutic potential.
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